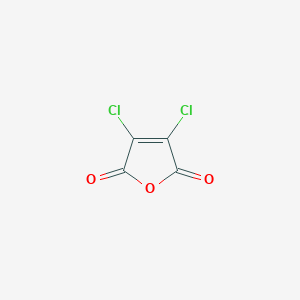

Dichloromaleic anhydride

説明

Synthesis Analysis

The synthesis of dichloromaleic anhydride involves various chemical reactions, including copolymerization processes. For instance, chloromaleic anhydride has been found to copolymerize with divinyl ether to form soluble copolymers, highlighting the reactivity of this compound precursors in polymer chemistry (Guilbault & Butler, 1971).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied. Electron diffraction investigations have shown that the molecule is planar to within experimental error, with detailed measurements provided for bond distances and angles, illustrating the compound's structural intricacies (Hagen & Hedberg, 1978).

Chemical Reactions and Properties

This compound undergoes a variety of chemical reactions, including photocycloaddition reactions. For example, in its reaction with benzene, both addition and substitution processes occur, demonstrating its versatile reactivity (Shaikhrazieva, Tal'vinskii, & Tolstikov, 1976).

Physical Properties Analysis

The study of this compound's physical properties, including its electronic states and spectra, provides insight into its behavior under different conditions. Polarized Raman and infrared spectra studies reveal detailed information about the compound's vibrational structure, indicating the nature of its lowest triplet state (Ishibashi, Shimada, & Shimada, 1983).

Chemical Properties Analysis

The reactivity of this compound with various nucleophiles, such as amines and thiosemicarbazide, has been explored to synthesize carboxylic acid derivatives. These studies provide a foundation for understanding the compound's chemical properties and potential applications in the synthesis of more complex molecules (Abuelizz et al., 2022).

科学的研究の応用

Photochemical and Thermal Behavior

DCMA undergoes both photochemical and thermal decomposition processes, where its behavior in cryogenic matrices has been studied using FT-IR spectroscopy. Key findings suggest that ketenylcarbenes are crucial intermediates in these decomposition processes, even though they were not observed experimentally. The main photochemical products derived from DCMA include dichlorocyclopropenone and dichloroacetylene, with the thermal reaction leading to dichloro propadienone alongside CO and CO2 emissions. These processes underscore DCMA's role in understanding chemical reaction pathways under different conditions (Ionescu et al., 2002).

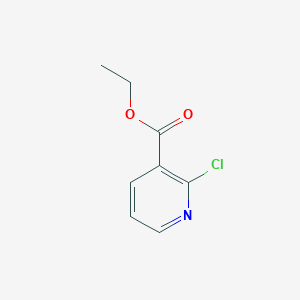

Esterification Kinetics

Research into the kinetics and mechanism of esterification of DCMA with C1–C4 alcohols in the presence of zeolitic catalysts has revealed a stage-by-stage Langmuir–Hinshelwood mechanism. This study not only provides insights into the heterogeneous catalysis at acidic active surface sites of zeolites but also elaborates on the kinetic model fitting the experimental data, highlighting DCMA's role in understanding catalytic processes (Melikova et al., 2018).

Enzyme Modification for Stability

DCMA has been utilized in the chemical modification of enzymes, specifically horseradish peroxidase (HRP), to enhance their stability. This modification not only increases the thermal stability of HRP but also its stability in solutions such as urea and DMSO. Such research is pivotal for biotechnological applications, offering a method to improve enzyme durability under various conditions (Hassani & Nourozi, 2014).

Synthesis of Heterocyclic Compounds

The reaction of DCMA with 1,8-diaminonaphthalene has been investigated, yielding new heterocyclic compounds like 8,9-dichloropyrrolo[1,2-a]perimidin-10-one. Such studies are crucial for developing novel synthetic pathways and understanding the reactivity of DCMA with various nucleophiles, expanding its utility in organic synthesis (Watson, Chen, & Richmond, 2003).

Antinociceptive Properties Study

Although not directly related to drug use or dosage, the synthesis and study of new cyclic imides from DCMA have shown potential antinociceptive properties. This indicates DCMA's utility in synthesizing compounds with potential therapeutic applications, showcasing its versatility in chemical synthesis aimed at medical research (Walter et al., 2004).

作用機序

Target of Action

Dichloromaleic anhydride (DCMA) is an organic compound with the molecular formula C4Cl2O3 . It is primarily used in the industrial production of plastics, resins, and coatings . The primary targets of DCMA are the chemical structures and compounds involved in these manufacturing processes.

Mode of Action

The mode of action of DCMA is largely based on its chemical reactivity. It is known to participate in esterification reactions, particularly in the presence of zeolitic catalysts . The esterification of DCMA with alcohols follows a stage-by-stage Langmuir–Hinshelwood mechanism of heterogeneous catalysis at acidic active surface sites of zeolites .

Result of Action

The result of DCMA’s action is largely dependent on its chemical reactivity and the context in which it is used. In industrial settings, the reaction of DCMA can lead to the formation of various products, such as plastics, resins, and coatings

Safety and Hazards

特性

IUPAC Name |

3,4-dichlorofuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2O3/c5-1-2(6)4(8)9-3(1)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGULWIQIYWWFBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)OC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061526 | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dichloromaleic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20570 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1122-17-4 | |

| Record name | Dichloromaleic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloromaleic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloromaleic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichloromaleic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromaleic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMALEIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56CE3A79HB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the molecular formula and weight of dichloromaleic anhydride?

A1: this compound has the molecular formula C4Cl2O3 and a molecular weight of 166.94 g/mol. []

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Researchers commonly employ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize DCMA. [, , ] Additionally, UV-Vis spectroscopy is used to study its charge-transfer complexes and electronic transitions. [, ]

Q3: How does the presence of chlorine atoms in this compound affect its reactivity compared to maleic anhydride?

A3: The two chlorine atoms in DCMA increase its electron deficiency, making it a more potent dienophile in Diels-Alder reactions compared to maleic anhydride. [, , ] This enhanced reactivity makes DCMA a valuable building block for synthesizing complex molecules.

Q4: What type of reactions is this compound commonly used in?

A4: DCMA is frequently employed as a dienophile in Diels-Alder reactions, particularly in the synthesis of lactones and hydroisoindoles. [, ] It is also utilized in photochemical additions with benzene and polystyrene. []

Q5: Can you elaborate on the role of this compound in the synthesis of lactones?

A5: Research demonstrates that reacting DCMA with (E)-penta-2,4-dien-1-ol yields a triene intermediate, which upon heating undergoes intramolecular Diels-Alder cyclization to form a bicyclic acid. Subsequent dechlorodecarboxylation of this acid generates an unsaturated bicyclic lactone. []

Q6: How does the photochemical behavior of this compound differ from its thermal behavior?

A7: While photolysis of DCMA mainly leads to cycloaddition products, thermolysis predominantly generates dichloropropadienone, carbon monoxide (CO), and carbon dioxide (CO2). []

Q7: this compound has been investigated for its fungicidal properties. Can you elaborate on this?

A8: Researchers have synthesized chlorinated 1-arylamino-1H-pyrrole-2,5-diones, including those with 2′,4′-dichlorophenyl and 2′,4′,6′-trichlorophenyl substituents, using DCMA as a starting material. These compounds exhibited fungicidal activity in both in vitro and in vivo assays. []

Q8: What computational chemistry methods have been used to study this compound?

A10: Density functional theory (DFT) calculations, particularly at the B3LYP/6-31G(d,p) level, have been employed to explore the optimized molecular geometry of DCMA derivatives and to gain insights into reaction mechanisms. [] Additionally, LCAO-MO (linear combination of atomic orbitals-molecular orbital) approximations have been used to correlate experimental observations with theoretical parameters. []

Q9: Is this compound used in polymer synthesis?

A11: Yes, DCMA serves as a building block for various polymers. For instance, researchers have synthesized bisdichloromaleimides with different aromatic structures using DCMA as a starting material. These compounds were then polymerized by nucleophilic displacement of chlorine with 9,9-bis(p-aminophenyl)fluorene, yielding polymers with high anaerobic char yields. []

Q10: How does the structure of the diamine used in the synthesis of bisdichloromaleimides affect the thermal stability of the resulting polymers?

A12: Studies have shown that the thermal and thermooxidative stability of the cured resins derived from bisdichloromaleimides is influenced by the diamine employed in the imidization process. The order of relative thermal stability, from highest to lowest, is as follows: p-phenylenediamine > 4-aminophenyl ether > 4,4′-diaminodiphenylmethane > 4,4′-diaminodiphenylsulfone > hexamethylenediamine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol](/img/structure/B73273.png)